molecular formula C5H3BrOS B041693 4-Bromothiophene-2-carbaldehyde CAS No. 18791-75-8

4-Bromothiophene-2-carbaldehyde

Cat. No. B041693
CAS RN: 18791-75-8
M. Wt: 191.05 g/mol
InChI Key: PDONIKHDXYHTLS-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbaldehyde is a brominated thiophene compound with an aldehyde group at the 2-position, making it a significant intermediate for synthesizing various pharmaceuticals, agrochemicals, and organic materials. Its properties and reactivity are influenced by the bromine atom and the aldehyde functional group, making it a versatile compound in organic synthesis.

Synthesis Analysis

The synthesis of 4-Bromothiophene-2-carbaldehyde typically involves halogenation reactions where bromine is introduced to the thiophene ring, followed by the introduction of the aldehyde group. Methods such as the Ugi multicomponent reaction can be used for synthesizing complex molecules, including halogenated aldehydes, by mixing an aldehyde, an amine, a carboxylic acid, and an isocyanide (Rocha et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Bromothiophene-2-carbaldehyde is characterized by the presence of a bromine atom and an aldehyde functional group. These groups influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. The bromine atom, being electron-withdrawing, can enhance the electrophilicity of the aldehyde group, making the compound more reactive in nucleophilic addition reactions.

Chemical Reactions and Properties

4-Bromothiophene-2-carbaldehyde participates in various chemical reactions, including condensation, polymerization, and reductive amination. It can act as a precursor for synthesizing polymers and fine chemicals. The presence of the bromine atom makes it suitable for cross-coupling reactions, which are essential in building complex organic molecules (Kubisa et al., 1980).

Scientific Research Applications

  • Synthesis of Schiff Bases and Transition Metal-Catalyzed Hydrolysis of Imines : It is used in the synthesis of Schiff bases and for the transition metal-catalyzed hydrolysis of imines (Gulraiz Ahmad et al., 2019).

  • Synthesis of Thieno-[2,3-b]-, -[3,2-b]-, and -[3,4-b]-Thiophenes : It plays a role in the synthesis of various thiophene derivatives (D. W. Hawkins et al., 1994).

  • Preparation of Various Esters : The compound is utilized in the preparation of 4,5-dibromo-esters and other esters for research applications (D. Chadwick et al., 1973).

  • Synthesis of Fluorescent Thiophene and Quinoline Derivatives : It is used in creating novel fluorescent thiophene and quinoline derivatives with a vinyl-quinoline unit (Zhaozhe Xu et al., 2013).

  • Synthesis of 4H-Thieno[3,2-c]Chromene-2-Carbaldehydes : This compound is instrumental in synthesizing 4H-thieno[3,2-c]chromene-2-carbaldehydes, as highlighted in two separate studies (Александр С. Фисюк et al., 2013), (A. Fisyuk et al., 2012).

  • Palladium-Catalyzed Thienylation of Allylic Alcohols : It is used in the palladium-catalyzed thienylation of allylic alcohols, which helps produce 3-(2'-thienyl)aldehydes or ketones (Yoshinao Tamaru et al., 1979).

  • Antibacterial, Haemolytic, Antiurease, and Nitric Oxide Scavenging Capabilities : 4-Arylthiophene-2-carbaldehyde compounds, which include 4-Bromothiophene-2-carbaldehyde, have been found to possess these biological activities (Shaukat Ali et al., 2013).

  • Functional Organic Light-Emitting Diode Material : Due to its fluorescent properties, 4-Bromothiophene-2-carbaldehyde is considered a promising material for organic light-emitting diodes (Zhaozhe Xu & Mingxin Yu, 2011).

  • Photochemical Synthesis of Phenyl-2-Thienyl Derivatives : It can be used for the photochemical synthesis of phenyl-2-thienyl derivatives (R. Antonioletti et al., 1986).

  • Potential Applications in Non-Linear Optical Properties : Synthesized analogs of 4-bromo-2-methylaniline, derived from 4-Bromothiophene-2-carbaldehyde, have applications in non-linear optical properties and other areas (Komal Rizwan et al., 2021).

Safety And Hazards

4-Bromothiophene-2-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Thiophene-based analogs, including 4-Bromothiophene-2-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

4-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDONIKHDXYHTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172116
Record name 4-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-2-carbaldehyde

CAS RN

18791-75-8
Record name 4-Bromo-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-75-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromothiophene-2-carbaldehyde
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Record name 4-Bromothiophene-2-carbaldehyde
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Record name 4-bromothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
Z Xu, M Yu - Journal of Chemical Research, 2011 - journals.sagepub.com
… (Z)-3-(4-Bromothiophene-2-yl)-2-phenylacrylonitrile was synthesised through a base catalysed condensation reaction of 4-bromothiophene-2-carbaldehyde and benzyl cyanide. …
Number of citations: 5 journals.sagepub.com
S Ali, N Rasool, A Ullah, FH Nasim, A Yaqoob… - Molecules, 2013 - mdpi.com
… Herein, we describe the application of the Suzuki cross-coupling reactions of 4-bromothiophene-2-carbaldehyde (1) with equimolar amounts of various arylboronic acids/esters in the …
Number of citations: 22 www.mdpi.com
Z Xu, D Yu, M Yu - Journal of Chemical Research, 2013 - journals.sagepub.com
… 4-Bromothiophene-2-carbaldehyde is cheap, easy to obtain and highly reactive. Compound … of 2-methylquinoline and 4-bromothiophene-2carbaldehyde. Subsequent palladium-…
Number of citations: 5 journals.sagepub.com
N Rasool, H IKRAM, A Rashid, N Afzal… - Turkish journal of …, 2020 - journals.tubitak.gov.tr
… Ali et al. described one-pot synthesis of a wide range of 4-arylthiophene-2-carbaldehyde derivatives with good yields from 4-bromothiophene-2-carbaldehyde by using the Suzuki cross-…
Number of citations: 3 journals.tubitak.gov.tr
K Rizwan, N Rasool, MA Hashmi, S Noreen, M Zubair… - Molecules, 2021 - mdpi.com
… In the first step, 4-bromo-2-methylaniline (1) reacted with the 4-bromothiophene-2-carbaldehyde (2a) in glacial acetic acid to obtain (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-…
Number of citations: 3 www.mdpi.com
Z Xu, D Yu, M Yu - Dyes and Pigments, 2012 - Elsevier
… Compound 1 was prepared through a base catalyzed condensation reaction of 4-bromothiophene-2-carbaldehyde and benzyl cyanide, and then reacted with (4-formylphenyl)-boronic …
Number of citations: 15 www.sciencedirect.com
T Weingartz, S Nagorny, J Adams, A Eitzeroth… - RSC …, 2023 - pubs.rsc.org
… starting from 4-bromothiophene-2-carbaldehyde 9 and 3-… First, 4-bromothiophene-2-carbaldehyde 9 was converted … steps starting from 4-bromothiophene-2-carbaldehyde 9 which was …
Number of citations: 1 pubs.rsc.org
E Nazimova, A Pavlova, O Mikhalchenko, I Il'ina… - Medicinal Chemistry …, 2016 - Springer
A large set of chiral heterocyclic compounds with the octahydro-2H-chromene scaffold was first obtained by a reaction of (−)-isopulegol and (+)-neoisopulegol with furan-2-carbaldehyde…
Number of citations: 59 link.springer.com
C Bathula, R Mamidala, C Thulluri, R Agarwal… - RSC …, 2015 - pubs.rsc.org
… Aldehydes 15a–e were synthesized by Suzuki coupling of 4-bromothiophene-2-carbaldehyde with … Aromatic nucleophilic substitution (S N Ar) of 4-bromothiophene-2-carbaldehyde with …
Number of citations: 13 pubs.rsc.org
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
… 2a Preparation of 4-bromo-5-chloro-thiophene-2-carbaldehyde (3d) by the treatment of thiophene 2d with LDA and DMF or by chlorination of 4-bromothiophene-2-carbaldehyde has …
Number of citations: 4 link.springer.com

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